

1,2,4-trivinylbenzene CAS number and IUPAC name

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Compound of Interest

Compound Name: Trivinylbenzene

Cat. No.: B073548

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An In-depth Technical Guide to 1,2,4-Trivinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

1,2,4-Trivinylbenzene, also known by its IUPAC name 1,2,4-tris(ethenyl)benzene, is an organic compound with the CAS Number 7641-80-7.^{[1][2]} It is a derivative of benzene substituted with three vinyl groups at the 1, 2, and 4 positions.^[1] This trifunctional monomer is of significant interest in materials science and polymer chemistry due to its ability to act as a crosslinking agent, leading to the formation of three-dimensional polymer networks with enhanced thermal and mechanical properties.^[1]

Data Presentation: Quantitative Data Summary

Experimentally determined physical properties for 1,2,4-trivinylbenzene are not extensively reported in publicly available literature. The following table summarizes key computed data and basic molecular information.

Property	Value	Source(s)
IUPAC Name	1,2,4-tris(ethenyl)benzene	[1][3]
CAS Number	7641-80-7	[1][2]
Molecular Formula	C ₁₂ H ₁₂	[1][2]
Molecular Weight	156.22 g/mol	[1][3]
Exact Mass	156.093900383 Da	[2][3]
XLogP3-AA (Computed)	4.2	[2][3]
Hydrogen Bond Donor Count (Computed)	0	[2][3]
Hydrogen Bond Acceptor Count (Computed)	0	[2][3]
Rotatable Bond Count (Computed)	3	[2][3]
Topological Polar Surface Area (Computed)	0 Å ²	[2][3]
Complexity (Computed)	178	[2]

Note: Boiling point, melting point, and density have not been found as experimentally determined values in the cited literature. Values for related compounds, such as 1,2,4-triethylbenzene, are available but not directly applicable (Boiling Point: 220-222 °C, Density: 0.872 g/mL at 25 °C).[4][5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 1,2,4-trivinylbenzene are not widely reported.[1] However, a robust synthesis can be proposed based on the well-established Wittig reaction. In contrast, its application in polymerization is well-documented.

Proposed Synthesis of 1,2,4-Trivinylbenzene via Triple Wittig Reaction

This protocol describes a proposed one-step conversion of 1,2,4-triacetylbenzene to 1,2,4-trivinylbenzene.^[6]

Materials:

- 1,2,4-Triacetylbenzene
- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate
- 4-tert-butylcatechol (polymerization inhibitor)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (3.3 equivalents).
- **Solvent Addition:** Add anhydrous THF to the flask under a nitrogen atmosphere.
- **Ylide Formation:** Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (3.3 equivalents) portion-wise over 30 minutes. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.
- **Addition of Substrate:** After stirring for 1 hour at 0 °C, add a solution of 1,2,4-triacetylbenzene (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.^[6]

- **Reaction:** Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.^[6]
- **Solvent Removal:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product will be a mixture of 1,2,4-**trivinylbenzene** and triphenylphosphine oxide. Immediately add a polymerization inhibitor such as 4-tert-butylcatechol to the crude product. Purify via column chromatography on silica gel. For higher purity, vacuum distillation can be employed, ensuring a low temperature and the presence of a polymerization inhibitor.^[6]

Synthesis of Crosslinked Polystyrene Resin using 1,2,4-Trivinylbenzene

This protocol describes the synthesis of a crosslinked polystyrene resin via suspension polymerization.

Materials:

- Styrene (inhibitor removed)
- 1,2,4-**Trivinylbenzene** (TVB)
- Benzoyl peroxide (initiator)
- Poly(vinyl alcohol) (suspending agent)
- Toluene (porogen)

- Deionized water

Procedure:

- Aqueous Phase Preparation: Prepare an aqueous phase by dissolving poly(vinyl alcohol) (1 wt% of water) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
- Organic Phase Preparation: Prepare an organic phase by mixing styrene, 1,2,4-**trivinylbenzene** (e.g., 5 mol% with respect to styrene), benzoyl peroxide (1 mol% with respect to total monomers), and toluene (e.g., 50 vol% of the organic phase).
- De-gassing: De-gas both phases by bubbling with nitrogen for 30 minutes.
- Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.
- Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.
- Work-up: Cool the reaction to room temperature. The resulting polymer beads are collected by filtration.
- Washing: Wash the beads sequentially with hot water, toluene, and methanol to remove unreacted monomers, porogen, and initiator.
- Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.

Characterization of Poly(1,2,4-trivinylbenzene) Networks

Characterization of the resulting polymers is crucial. Due to the crosslinked and often insoluble nature of polymers made with 1,2,4-**trivinylbenzene**, specialized techniques may be required.

Gel Permeation Chromatography (GPC):

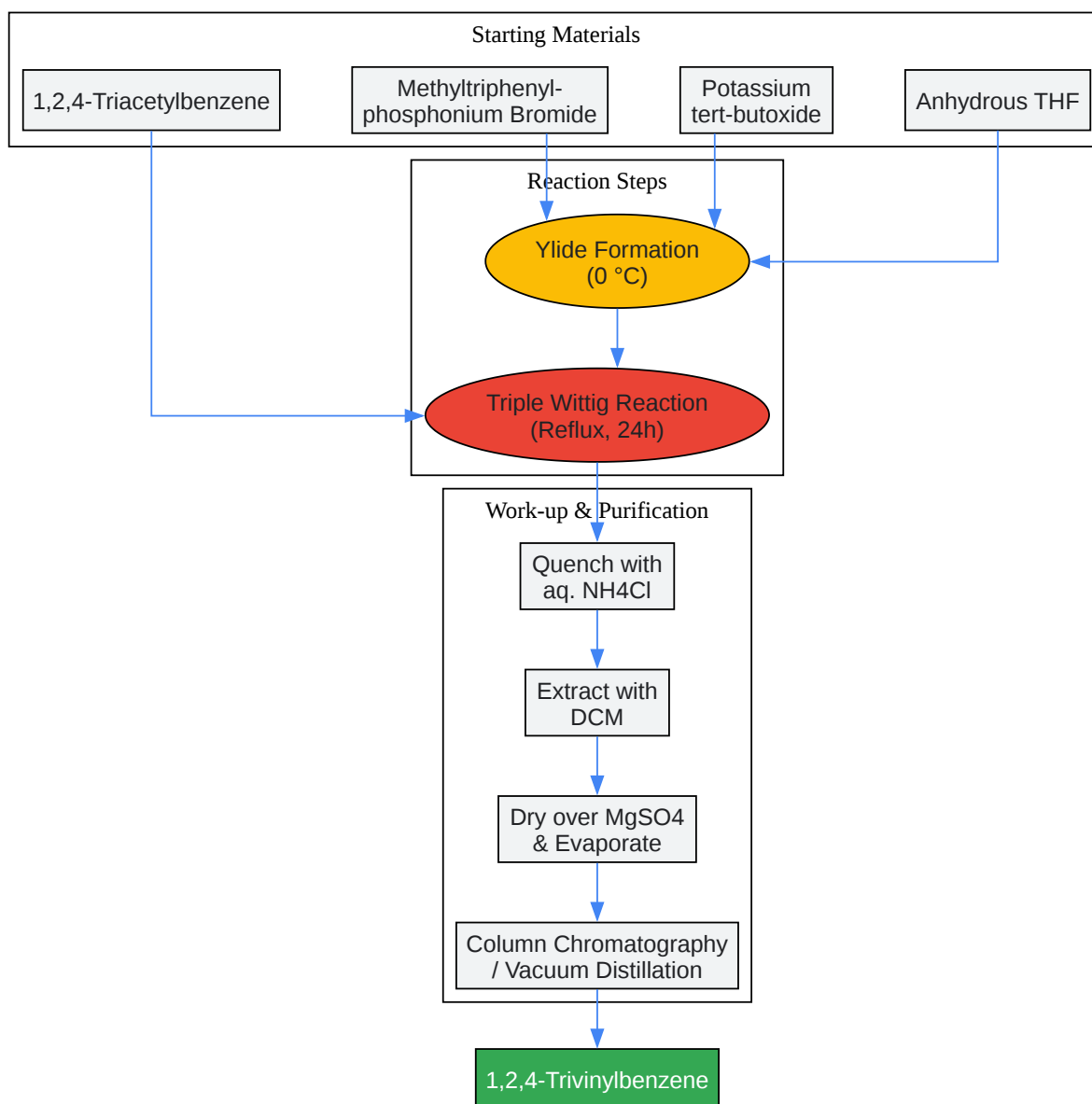
- Applicability: GPC is suitable for soluble, hyperbranched polymers synthesized under controlled conditions to avoid gelation.^[7]

- **Sample Preparation:** Dissolve the polymer in a suitable mobile phase (e.g., THF) to a concentration of 1-2 mg/mL and filter through a 0.2 μ m syringe filter.[\[7\]](#)
- **Analysis Conditions:** Use a GPC system with a refractive index (RI) detector and polystyrene-divinylbenzene columns. A typical mobile phase is THF at a flow rate of 1.0 mL/min and a temperature of 35-40 °C. The system should be calibrated with narrow-polydispersity polystyrene standards.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

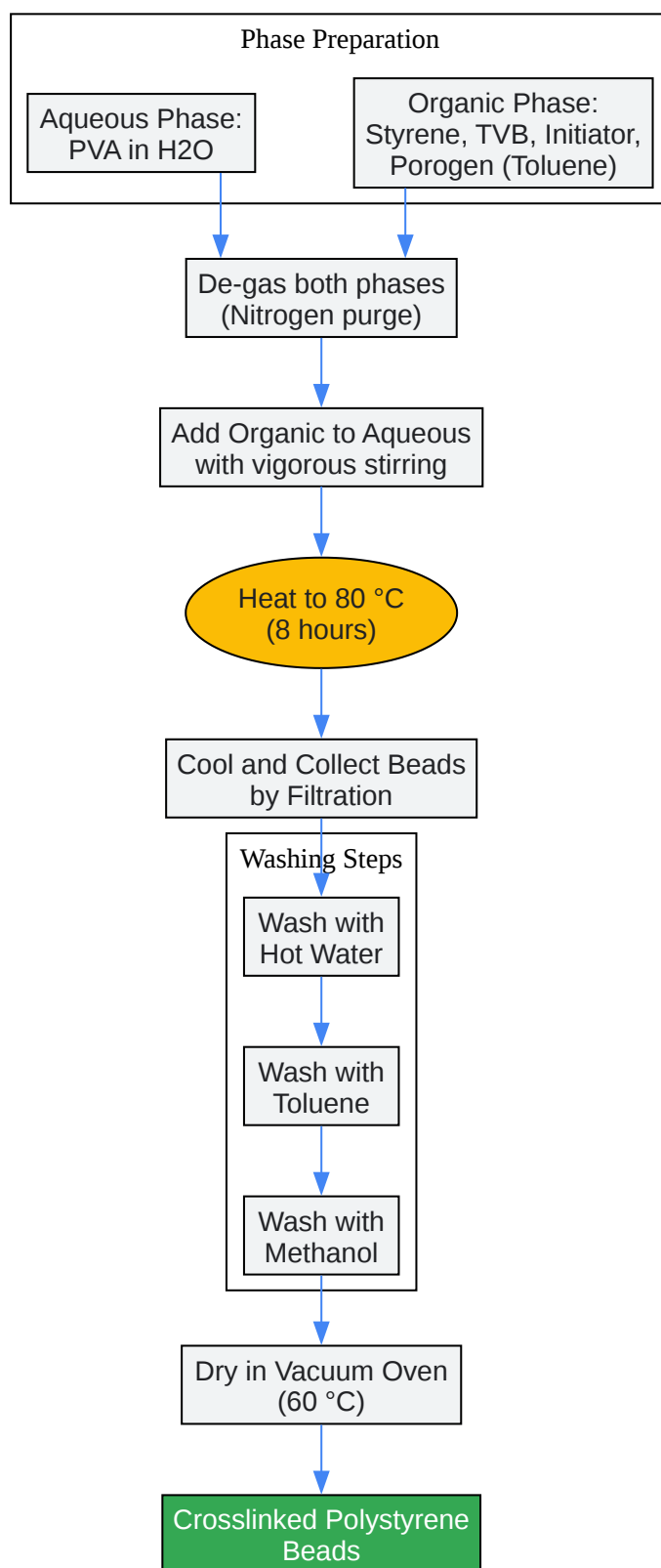
- **Applicability:** NMR can be used to analyze the structure of soluble polymers.
- **Sample Preparation:** Dissolve approximately 10-20 mg of the polymer in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.[\[7\]](#)
- **Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (≥ 400 MHz). Key regions to analyze include aromatic (6.5-8.0 ppm), vinyl (5.0-6.5 ppm), and aliphatic (1.0-3.0 ppm) protons.[\[7\]](#)

Mandatory Visualizations



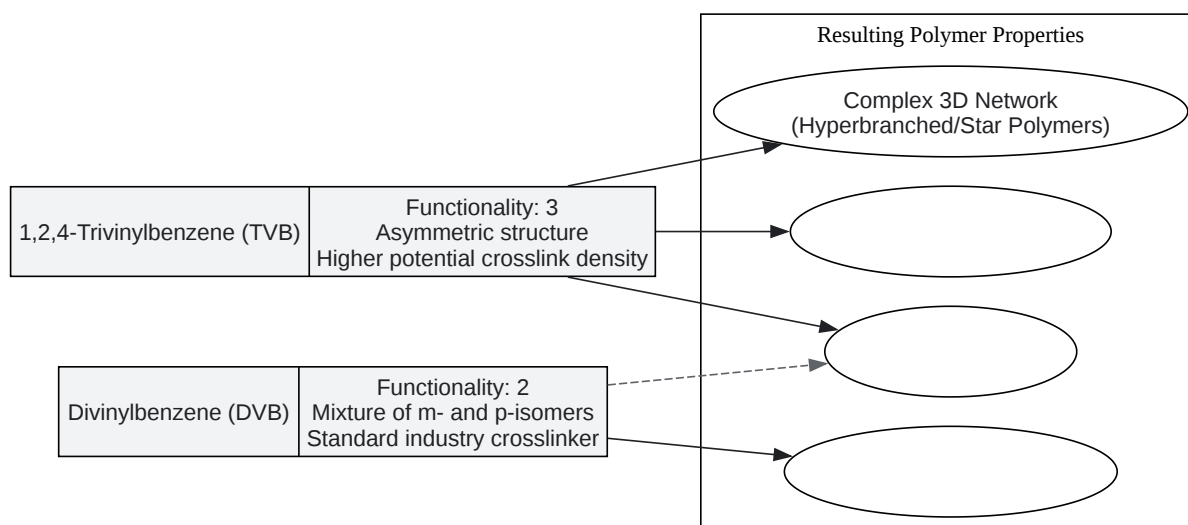
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Caption: Proposed synthesis of 1,2,4-trivinylbenzene via a triple Wittig reaction.



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Caption: Workflow for suspension polymerization of crosslinked polystyrene beads.



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Caption: Logical comparison of 1,2,4-**trivinylbenzene** and divinylbenzene.

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